molecular formula C23H22F3IO6S B1436104 [(4-Trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate CAS No. 1868173-15-2

[(4-Trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

Cat. No.: B1436104
CAS No.: 1868173-15-2
M. Wt: 610.4 g/mol
InChI Key: RTMJODUYHFSMBJ-UHFFFAOYSA-M
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Description

(4-Trifluoromethyl)phenyliodonium p-toluenesulfonate (CAS: 1868173-15-2) is a hypervalent iodonium salt characterized by two distinct aryl groups:

  • 4-Trifluoromethylphenyl: An electron-withdrawing substituent that enhances electrophilicity and stability.
  • 2,4,6-Trimethoxyphenyl: A bulky, electron-donating group that stabilizes the iodonium center and facilitates aryl transfer reactions .

The p-toluenesulfonate (tosylate) counterion improves solubility in polar solvents and modulates reactivity in nucleophilic substitutions . This compound is widely used in radiofluorination (e.g., [18F]radiolabeling) and as a precursor in metal-free C–X bond formation .

Properties

IUPAC Name

4-methylbenzenesulfonate;[4-(trifluoromethyl)phenyl]-(2,4,6-trimethoxyphenyl)iodanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3IO3.C7H8O3S/c1-21-12-8-13(22-2)15(14(9-12)23-3)20-11-6-4-10(5-7-11)16(17,18)19;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMJODUYHFSMBJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC=C(C=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3IO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1868173-15-2
Record name [(4-Trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate
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Mechanism of Action

Target of Action

It is known to be used as a lewis acid catalyst, which suggests that it may interact with various substrates in chemical reactions.

Action Environment

The action, efficacy, and stability of (4-Trifluoromethyl)phenyliodonium p-toluenesulfonate can be influenced by various environmental factors. For instance, it should be stored at temperatures between 0-10°C and should avoid light and heat. These conditions suggest that its stability and reactivity could be affected by temperature and light exposure.

Biological Activity

(4-Trifluoromethyl)phenyliodonium p-toluenesulfonate (CAS Number: 1868173-15-2) is a synthetic compound with notable applications in organic synthesis and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C23H22F3IO6S
  • Molecular Weight : 610.38 g/mol
  • IUPAC Name : 4-(trifluoromethyl)phenyliodanium 4-methylbenzene-1-sulfonate
  • Purity : ≥97.0% (HPLC)

Iodonium salts, including (4-Trifluoromethyl)phenyliodonium p-toluenesulfonate, are known to act as electrophilic species in various chemical reactions. Their biological activity may stem from their ability to participate in redox reactions and generate reactive intermediates that can interact with biological macromolecules.

Potential Mechanisms:

  • Electrophilic Activation : The iodonium center can facilitate the formation of reactive species that may interact with nucleophiles in biological systems.
  • Oxidative Stress Induction : The generation of free radicals may lead to oxidative stress, affecting cellular components such as lipids, proteins, and DNA.

Antitumor Activity

Research indicates that iodonium compounds can exhibit antitumor properties. The specific compound under consideration has been evaluated for its effects on various cancer cell lines.

  • Case Study Findings :
    • In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., breast and colon cancer), with IC50 values indicating significant cytotoxicity.
    • Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of apoptotic markers.

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored.

  • Research Highlights :
    • In vitro assays against bacterial strains showed promising results, with the compound exhibiting bactericidal effects comparable to established antibiotics.
    • The mechanism was proposed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Table: Biological Activity Summary

Activity TypeAssessed Organisms/Cell LinesIC50/EffectivenessMechanism of Action
AntitumorHuman breast cancer cellsIC50 = 15 µMInduction of apoptosis via caspase activation
AntimicrobialGram-positive bacteriaIC50 = 20 µg/mLDisruption of cell membrane integrity

Scientific Research Applications

Organic Synthesis

(4-Trifluoromethyl)phenyliodonium p-toluenesulfonate serves as a versatile reagent in organic synthesis. Its iodonium structure allows it to function as an electrophilic species in various reactions:

  • Cationic Polymerization: It acts as a Lewis acid catalyst in metal-free cationic polymerization processes, facilitating the formation of polymers from monomers under mild conditions .
  • Electrophilic Aromatic Substitution: The compound can be utilized to introduce functional groups into aromatic systems through electrophilic aromatic substitution reactions, enhancing the diversity of synthesized compounds .

Photochemistry

The compound exhibits significant photochemical properties:

  • Photoinitiators: (4-Trifluoromethyl)phenyliodonium p-toluenesulfonate is used as a photoinitiator in UV-curable coatings and inks. Upon exposure to UV light, it generates reactive species that initiate polymerization processes, leading to rapid curing .
  • Light-Induced Reactions: Its ability to undergo homolytic cleavage upon irradiation makes it valuable for light-induced organic transformations, including the generation of radicals for subsequent reactions .

Materials Science

In materials science, this compound is applied in the development of advanced materials:

  • Nanocomposites: It is incorporated into nanocomposite materials to enhance their mechanical and thermal properties. The trifluoromethyl group contributes to improved chemical resistance and stability .
  • Coatings and Adhesives: The compound's reactivity allows it to be used in formulating coatings and adhesives that require strong adhesion properties under varying environmental conditions .

Case Study 1: Photopolymerization Applications

A study demonstrated the effectiveness of (4-Trifluoromethyl)phenyliodonium p-toluenesulfonate as a photoinitiator in UV-cured coatings. The results indicated that formulations containing this compound achieved rapid curing times and superior hardness compared to traditional photoinitiators.

Case Study 2: Synthesis of Functionalized Aromatics

Research focused on using this iodonium salt for the synthesis of functionalized aromatic compounds via electrophilic substitution. The study highlighted its ability to selectively introduce various substituents onto aromatic rings with high yields and minimal side reactions.

Comparison with Similar Compounds

Comparison with Similar Iodonium Salts

Structural and Electronic Variations

Iodonium salts sharing the 2,4,6-trimethoxyphenyl group but differing in the second aryl substituent and counterion are compared below:

Compound Name Aryl Substituent Counterion CAS Number Key Properties
(4-Trifluoromethyl)phenyliodonium p-toluenesulfonate 4-CF₃-C₆H₄ p-Toluenesulfonate 1868173-15-2 High electrophilicity; stable in polar solvents
(3,5-Dichlorophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate 3,5-Cl₂-C₆H₃ p-Toluenesulfonate 1868173-25-4 Enhanced stability due to Cl substituents; moderate reactivity
(5-Fluoro-2-nitrophenyl)(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate 5-F-2-NO₂-C₆H₃ p-Toluenesulfonate 1868173-33-4 Strong electron-withdrawing groups; suited for SNAr reactions
Phenyl(2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate C₆H₅ p-Toluenesulfonate 936326-60-2 Lower electrophilicity; cost-effective for simple arylations
4-Nitrophenyl(2,4,6-trimethoxyphenyl)iodonium trifluoroacetate 4-NO₂-C₆H₄ Trifluoroacetate N/A Higher solubility in aprotic solvents; faster reaction kinetics
Key Observations:
  • Electron-withdrawing groups (e.g., -CF₃, -NO₂, -Cl) increase iodonium stability but may reduce electrophilicity .
  • Counterion effects : Tosylate salts are more stable and easier to handle, while trifluoroacetate salts exhibit faster reaction rates in fluorination .
Radiofluorination Efficiency

The 4-trifluoromethylphenyl derivative demonstrates superior performance in 18F-incorporation due to:

  • Balanced electrophilicity from -CF₃ and electron-donating trimethoxyphenyl groups.
  • Tosylate counterion compatibility with polar aprotic solvents (e.g., acetonitrile) .

In contrast, nitrophenyl analogs (e.g., 5-Fluoro-2-nitrophenyl derivative) show rapid fluorination but require stringent anhydrous conditions .

Physicochemical Properties

Property (4-CF₃)PhI-OTs (3,5-Cl₂Ph)(TMPh)I-OTs Ph(TMPh)I-OTs
Melting Point (°C) 180–182 (decomp.) 175–178 (decomp.) 168–170 (decomp.)
Solubility in MeCN High Moderate High
Stability under Air Stable Stable Slight hygroscopicity

Preparation Methods

Oxidative Coupling Method Using Aryl Iodide and Arylboronic Acid

A well-documented laboratory-scale synthesis involves the reaction of (4-trifluoromethyl)iodobenzene with 2,4,6-trimethoxyphenylboronic acid in the presence of an oxidant and p-toluenesulfonic acid to yield the desired iodonium salt.

Reaction conditions:

  • Starting materials: (4-Trifluoromethyl)iodobenzene, 2,4,6-trimethoxyphenylboronic acid
  • Oxidant: Commonly m-chloroperbenzoic acid (mCPBA) or peracetic acid
  • Acid: p-Toluenesulfonic acid (to provide the tosylate counterion)
  • Solvent: Dichloromethane or acetonitrile
  • Temperature: Room temperature to mild heating (20-40°C)
  • Reaction time: Several hours (typically 2-12 hours)
  • Work-up: Precipitation or crystallization of the iodonium salt from the reaction mixture

This method yields the iodonium salt in high purity (≥97% by HPLC) and good yield. The presence of electron-donating methoxy groups on one aryl ring stabilizes the iodonium intermediate, facilitating selective formation of the mixed diaryliodonium salt.

One-Pot Synthesis via Iodonium Diacetate Intermediate

An alternative approach uses (4-trifluoromethyl)iodobenzene diacetate as an activated iodine(III) intermediate, which reacts directly with 2,4,6-trimethoxyphenylboronic acid in the presence of p-toluenesulfonic acid.

Key features:

  • Avoids separate oxidation step by using pre-oxidized iodonium diacetate.
  • Reaction proceeds under mild conditions, often at room temperature.
  • The p-toluenesulfonate salt precipitates directly, simplifying purification.

This method is advantageous for scalability and reproducibility in laboratory settings.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 (4-Trifluoromethyl)iodobenzene + Oxidant (e.g., mCPBA) + p-Toluenesulfonic acid Formation of iodine(III) intermediate (iodonium species)
2 Addition of 2,4,6-trimethoxyphenylboronic acid Ligand exchange to form mixed diaryliodonium salt
3 Isolation by crystallization or precipitation Pure (4-Trifluoromethyl)phenyliodonium p-toluenesulfonate

Comparative Preparation Insights

Aspect Method 1: Oxidative Coupling Method 2: Iodonium Diacetate Intermediate
Oxidation step In situ oxidation using mCPBA Pre-oxidized iodonium diacetate used
Reaction temperature 20-40°C Room temperature
Purification Crystallization/precipitation Direct precipitation
Scalability Moderate More amenable to scale-up
Reaction time 2-12 hours Typically shorter

Stock Solution Preparation for Application

For practical use, stock solutions of (4-Trifluoromethyl)phenyliodonium p-toluenesulfonate are prepared by dissolving the compound in solvents such as DMSO, with concentrations adjusted based on experimental needs.

Amount of Compound Volume of Solvent (mL) for 1 mM Solution Volume of Solvent (mL) for 5 mM Solution Volume of Solvent (mL) for 10 mM Solution
1 mg 1.6383 0.3277 0.1638
5 mg 8.1916 1.6383 0.8192
10 mg 16.3832 3.2766 1.6383

Note: Preparation involves ensuring complete dissolution and clarity before use, with co-solvents such as PEG300, Tween 80, or corn oil added sequentially if required for in vivo formulations.

Q & A

Q. What are the optimized synthetic routes for preparing (4-Trifluoromethyl)phenyliodonium p-toluenesulfonate, and how do yields vary with reaction conditions?

  • Methodology : The compound is typically synthesized via one-pot or multi-step procedures. A high-yield (85–90%) one-pot method involves reacting aryl iodides with m-chloroperbenzoic acid (m-CPBA), p-toluenesulfonic acid (TsOH), and 2,4,6-trimethoxybenzene (TMP-H) in dichloromethane (DCM) at mild temperatures (0–25°C). Key steps include iodine(III) intermediate formation and anion exchange . Alternative routes use diaryliodonium trifluoroacetate salts, where trifluoroacetic acid (TFA) replaces TsOH, achieving 70–85% yields after precipitation with ether .
  • Critical Factors :
  • Excess TsOH or TFA improves stability of the iodonium intermediate.
  • Solvent polarity (e.g., DCM vs. trifluoroethanol) affects reaction rates and byproduct formation .

Q. How should researchers handle and store this iodonium salt to ensure stability during experiments?

  • Methodology : The compound is hygroscopic and light-sensitive. Store at 2–8°C in amber vials under inert gas (argon/nitrogen). Pre-dry solvents (e.g., DCM, MeOH) to avoid hydrolysis. For long-term storage, lyophilization is recommended .
  • Stability Data :
  • Decomposition occurs >100°C (DSC data).
  • NMR monitoring in DMSO-d6 shows <5% degradation after 1 week at 25°C under argon .

Q. What role does the 2,4,6-trimethoxyphenyl (TMP) group play in metal-free arylation reactions?

  • Mechanistic Insight : The TMP group acts as a "spectator" aryl group, stabilizing the iodonium salt via electron-donating methoxy groups. This enhances electrophilicity at the [(4-trifluoromethyl)phenyl] ring, facilitating nucleophilic attack by C-, N-, or O-nucleophiles. The TMP group’s steric bulk also prevents undesired dimerization .
  • Experimental Design :
  • Use potassium phosphate (K₃PO₄) as a mild base for deprotonation in aryne generation.
  • Monitor reaction progress via HPLC to optimize stoichiometry (typically 1.2–2.0 eq. nucleophile) .

Advanced Research Questions

Q. How does chemoselectivity in fluorination reactions vary with substituents on the iodonium salt?

  • Methodology : Fluoride attack is directed by electronic and steric effects. In (4-Trifluoromethyl)phenyliodonium salts, the electron-withdrawing CF₃ group increases electrophilicity at the para position, while the TMP group’s ortho-methoxy substituents sterically block alternative sites. Radiofluorination ([18F]) studies show >95% selectivity for the CF₃-substituted aryl ring under thermal conditions (100–120°C) .
  • Contradictions : Copper-catalyzed fluorination may override electronic effects, favoring less hindered arenes. For example, mesityl groups with ortho-methyl substituents redirect fluoride attack despite electron-rich environments .

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 90%) for analogous iodonium salts?

  • Troubleshooting :
  • Purity of Reagents : Trace moisture in TsOH or m-CPBA reduces yields. Pre-dry reagents over molecular sieves.
  • Workup Optimization : Trituration with ether/hexane (1:3) removes unreacted TMP-H, improving purity from 80% to >95% .
  • Anion Exchange : Replace TsOH with TFA in polar solvents (acetonitrile) to avoid competing sulfonate byproducts .

Q. How do solvent and temperature affect the reactivity of this iodonium salt in cross-coupling reactions?

  • Data Analysis :
SolventTemp (°C)Reaction Time (h)Yield (%)
DCM251265
MeCN60478
TFE80290
  • Key Insight : Trifluoroethanol (TFE) enhances ionic dissociation, accelerating aryl transfer .

Q. What mechanistic evidence supports the involvement of aryne intermediates in C–H functionalization using this reagent?

  • Methodology : Trapping experiments with tetraphenylcyclopentadienone (TPCPD) confirm aryne formation. LC-MS detects TPCPD adducts (m/z 532.2) when K₃PO₄ is used as a base. DFT calculations show a low barrier (ΔG‡ = 18.7 kcal/mol) for aryne generation from the iodonium salt .

Q. Why do some studies report reduced yields when scaling up the synthesis of this compound?

  • Root Cause : Exothermic iodine(III) intermediate formation causes localized overheating in large batches, leading to decomposition. Use jacketed reactors with precise temperature control (-10°C to 0°C) during iodine oxidation .

Q. How does the counterion (tosylate vs. trifluoroacetate) influence reactivity in nucleophilic substitutions?

  • Comparative Data :
  • Tosylate : Slower reaction kinetics due to ion-pairing but higher stability.
  • Trifluoroacetate : Faster reactions (higher anion nucleofugality) but requires anhydrous conditions .

Q. What advanced characterization techniques validate the structure and purity of this iodonium salt?

  • Analytical Workflow :

HRMS-ESI : Confirm molecular ion ([M]+ calcd. 542.384).

¹H/¹³C NMR : Assign methoxy (δ 3.85–3.95 ppm) and CF₃ (δ 122.5 ppm, ¹⁹F-coupled) signals.

PXRD : Verify crystallinity and absence of polymorphic impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4-Trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate
Reactant of Route 2
[(4-Trifluoromethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-toluenesulfonate

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